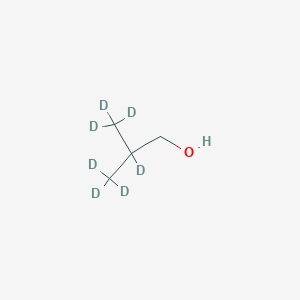

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol often involves complex chemical reactions that enable the incorporation of isotopic labels. While specific synthesis routes for this compound are not detailed in available literature, methodologies involving the modification of alcohols, such as propargyl alcohols and allyl alcohols, through catalyzed coupling reactions, offer insights into potential synthesis strategies. These include the use of palladium-catalyzed oxidative carbonylation and coupling reactions with allyl silanes, which demonstrate the versatility and creativity in synthesizing modified alcohols with specific functional groups and isotopic labels (Dai et al., 1999).

Molecular Structure Analysis

The molecular structure of alcohols like 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol can be elucidated using techniques such as X-ray diffraction and neutron diffraction. These methods have been applied to determine the molecular structure of methyl alcohol, revealing bond lengths and angles critical for understanding the spatial arrangement of atoms within the molecule. For instance, studies on methyl alcohol have detailed the bond lengths and angles, providing a basis for analyzing the structure of isotopically labeled alcohols (Venkateswarlu & Gordy, 1955).

Chemical Reactions and Properties

Chemical reactions involving alcohols, including oxidation and coupling reactions, highlight the reactivity of the hydroxyl group and the influence of adjacent methyl and propyl groups. For example, the oxidation of secondary alcohols to ketones using specific oxidizing agents demonstrates the chemical reactivity of these compounds, providing a framework for understanding the reactions that 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol might undergo (Mello et al., 1991).

Physical Properties Analysis

The physical properties of alcohols, such as boiling points, melting points, and solubility, are influenced by molecular structure, particularly the presence of hydroxyl groups and the overall molecular size. Studies on the crystal structure of alcohols, including phase changes under different conditions, provide insights into the physical characteristics that might be expected for 2-Methyl-d3-propyl-2,3,3,3-d4 alcohol (Mcgregor et al., 2006).

Chemical Properties Analysis

The chemical properties of alcohols, including acidity, basicity, and reactivity towards various reagents, are critical for understanding their behavior in chemical reactions. The influence of substituents on the acidity of alcohols and the resulting impact on reaction pathways, such as in the synthesis of furans from propargyl alcohols, underscores the complex interplay between structure and reactivity (Yang et al., 2014).

Applications De Recherche Scientifique

Carcinogenic and Mutagenic Effects: Studies on higher alcohols, including 2-methyl-1-propylic alcohol, have demonstrated their carcinogenic and mutagenic effects. These substances are found in alcoholic drinks, cosmetics, and other luxury items, and their widespread use by the chemical industry suggests the need for establishing limitations on their concentrations in consumer products to mitigate work- and industry-related cancer risks (Gibel, Lohs, Wildner, & Schramm, 1974).

Activity in the Methyl Coenzyme M Reductase System: The modification of coenzyme M analogues, including propyl-coenzyme M, has been studied in the context of the methyl-coenzyme M reductase system in Methanobacterium thermoautotrophicum. This research has implications for understanding the metabolic pathways in microorganisms (Gunsalus, Romesser, & Wolfe, 1978).

Bio-Diesel and Bio-Lubricant Synthesis: The transesterification of vegetable oil with lower and higher alcohols, such as n-propanol, for the synthesis of bio-diesel and bio-lubricants has been investigated. This research is significant for the development of sustainable energy sources (Bokade & Yadav, 2007).

Intramolecular Hydrogen Atom Abstraction: The study of intramolecular hydrogen atom abstraction in compounds like 1-bromo-2-methyl-2-propyl ether derivatives of alcohols has implications for chemical synthesis and manipulation of molecular structures (Bruncková, Crich, & Yao, 1994).

Isomerization and Dehydration Studies: Research on Fe+-mediated isomerization and dehydration of n-propyl and isopropyl alcohols has provided insights into the structural details and reaction mechanisms of these processes, important for understanding chemical reactions involving alcohols (Trage, Schröder, & Schwarz, 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2)3-5/h4-5H,3H2,1-2H3/i1D3,2D3,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEKIIBDNHEJCQ-UAVYNJCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678662 | |

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-d3-propyl-2,3,3,3-d4 alcohol | |

CAS RN |

1219804-53-1 | |

| Record name | 2-(~2~H_3_)Methyl(2,3,3,3-~2~H_4_)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Aminopropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144837.png)

![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)